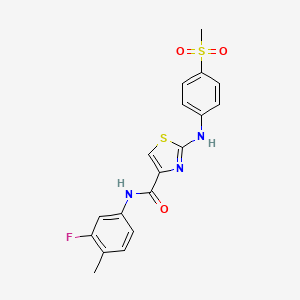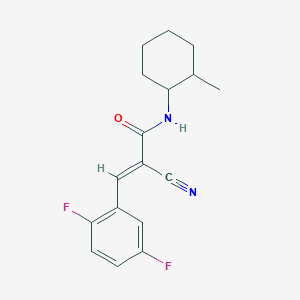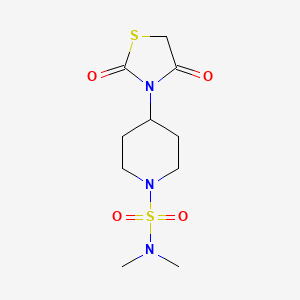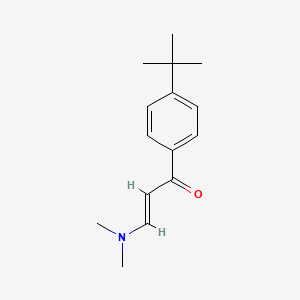![molecular formula C18H27N3O3 B2557375 Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate CAS No. 1794736-59-6](/img/structure/B2557375.png)
Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and agrochemicals due to its flexibility, basicity, and ability to form hydrogen bonds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a carbamate group (O=C=O-N), and a tert-butyl group (C(CH3)3). The 3,4-dimethylphenyl group is a derivative of phenyl group, with methyl groups attached to the 3rd and 4th carbon atoms of the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbamate group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The piperazine ring could potentially undergo reactions typical of secondary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbamate group and the basic piperazine ring could enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Structural Characterization
Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate and its derivatives have been synthesized through various chemical reactions, involving condensation and nucleophilic substitution processes. These compounds have been characterized using techniques such as LCMS, NMR spectroscopy, IR spectroscopy, and X-ray diffraction, providing detailed insight into their molecular structures and confirming their chemical identities.
- Synthesis Methods : The compounds have been synthesized via condensation reactions between carbamimide and specific acids in the presence of coupling agents. Characterization was achieved through spectroscopic methods and single crystal XRD data, which confirmed their molecular structures (Sanjeevarayappa et al., 2015).
- Molecular Structure : X-ray diffraction studies have played a crucial role in determining the crystal structures of these compounds, providing detailed information on their molecular geometry, bond lengths, and angles. This information is vital for understanding the physical and chemical properties of the compounds (Mamat et al., 2012).
Biological Evaluation
Several studies have explored the biological activities of this compound derivatives, highlighting their potential in medical and pharmaceutical applications. These studies focused on evaluating the antibacterial, anthelmintic, and anticorrosive properties of these compounds.
- Antibacterial and Anthelmintic Activities : Some derivatives exhibited moderate antibacterial and anthelmintic activities, suggesting their potential as leads for developing new antimicrobial agents. The specific activities varied among the compounds, with some showing poor antibacterial but moderate anthelmintic effects (Kulkarni et al., 2016).
- Anticorrosive Properties : Investigations into the anticorrosive behavior of certain derivatives for carbon steel in corrosive media demonstrated high inhibition efficiency. These findings suggest potential applications in protecting metal surfaces from corrosion, with implications for industrial and engineering fields (Praveen et al., 2021).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13-6-7-15(12-14(13)2)19-16(22)20-8-10-21(11-9-20)17(23)24-18(3,4)5/h6-7,12H,8-11H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETQSUXEUDIAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{5-benzyl-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl}acetic acid hydrochloride, Mixture of diastereomers](/img/structure/B2557294.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2557295.png)

![(3aR,7aS)-5-(dimethoxymethyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2557298.png)

![N,N-dibenzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557300.png)





![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2557311.png)

![N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide](/img/structure/B2557313.png)
